Subtilosin A

Description

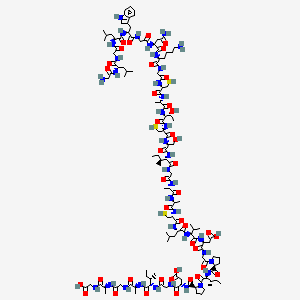

Subtilosin A is a cyclic antimicrobial peptide produced by Bacillus subtilis and closely related species such as B. amyloliquefaciens . It consists of 35 amino acids with a molecular weight of approximately 3.4 kDa . Its unique structure includes three intramolecular thioether bonds linking cysteine residues to α-carbons of phenylalanine and serine residues, forming a twisted bowl-like conformation . This post-translational modification distinguishes it from linear bacteriocins and enhances stability .

Its mode of action involves membrane disruption via pore formation and interaction with lipid bilayers, leading to proton motive force collapse and ATP efflux . Additionally, it demonstrates spermicidal activity and low cytotoxicity, making it a candidate for therapeutic applications .

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H208N36O41S3/c1-21-63(12)102(161-119(196)83(55-166)156-122(199)86(58-209)158-128(205)105(71(20)167)163-110(187)70(19)145-120(197)84(56-207)150-95(174)51-135-111(188)75(32-26-27-35-130)151-117(194)80(42-89(132)168)149-94(173)50-137-113(190)79(41-72-46-133-74-31-25-24-30-73(72)74)153-116(193)77(39-60(6)7)148-93(172)49-136-112(189)76(38-59(4)5)147-90(169)45-131)125(202)139-48-92(171)143-68(17)108(185)144-69(18)109(186)157-85(57-208)121(198)152-78(40-61(8)9)118(195)160-101(62(10)11)126(203)155-82(44-99(179)180)115(192)140-53-97(176)164-36-28-33-87(164)124(201)162-104(65(14)23-3)129(206)165-37-29-34-88(165)123(200)154-81(43-98(177)178)114(191)138-52-96(175)159-103(64(13)22-2)127(204)146-67(16)107(184)134-47-91(170)142-66(15)106(183)141-54-100(181)182/h24-25,30-31,46,59-71,75-88,101-105,133,166-167,207-209H,21-23,26-29,32-45,47-58,130-131H2,1-20H3,(H2,132,168)(H,134,184)(H,135,188)(H,136,189)(H,137,190)(H,138,191)(H,139,202)(H,140,192)(H,141,183)(H,142,170)(H,143,171)(H,144,185)(H,145,197)(H,146,204)(H,147,169)(H,148,172)(H,149,173)(H,150,174)(H,151,194)(H,152,198)(H,153,193)(H,154,200)(H,155,203)(H,156,199)(H,157,186)(H,158,205)(H,159,175)(H,160,195)(H,161,196)(H,162,201)(H,163,187)(H,177,178)(H,179,180)(H,181,182)/t63-,64-,65-,66-,67-,68-,69-,70-,71+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,101-,102-,103-,104-,105-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQODXJXWWUXFE-LYQFAKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)CC)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H208N36O41S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3015.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98914-01-3 | |

| Record name | SboA protein, Bacillus subtilis | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098914013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Biosynthetic Pathways

The sboA-albABCDEFG operon governs this compound synthesis, encoding the precursor peptide (SboA), modification enzymes (AlbA, AlbF), and immunity proteins (AlbB, AlbC, AlbD). Post-translational modifications include cyclization via covalent linkage between the N-terminal asparagine and C-terminal glycine, coupled with unprecedented thioether bonds connecting cysteine sulfurs to α-carbons of phenylalanine and threonine residues. These structural features necessitate specialized purification protocols to preserve bioactivity during downstream processing.

Extraction Techniques

Solvent-Based Extraction

Initial recovery of this compound from fermentation broth predominantly employs n-butanol extraction. Following centrifugation (10,000 × g, 20 minutes), the supernatant is mixed with n-butanol at a 1:4 (v/v) ratio, agitated for 1 hour, and separated via overnight settling in a separatory funnel. This method achieves 60–70% recovery efficiency but requires subsequent solvent removal under reduced pressure, yielding a yellow residue resolubilized in methanol (10 mL per liter of initial culture).

Ammonium Sulfate Precipitation

Alternative protocols utilize ammonium sulfate precipitation for partial purification. Crude supernatant is brought to 40% saturation with ammonium sulfate, stirred for 4 hours at 4°C, and centrifuged (10,000 × g, 20 minutes). The pellet is dialyzed against phosphate-buffered saline (PBS) using a 1 kDa molecular weight cutoff membrane, reducing hydrophobic contaminants by 45% compared to solvent extraction.

Purification Strategies

Gel Filtration Chromatography

Sephadex G-50 gel filtration serves as the primary purification step, effectively separating this compound (3.4 kDa) from larger proteins (>30 kDa) and smaller metabolites. Column dimensions (2.5 × 100 cm), flow rate (1 mL/min), and elution buffer (10 mM phosphate buffer, pH 7.0) are standardized across studies. Active fractions, detected via UV absorbance at 280 nm, typically elute between 120–150 mL, with a 3.2-fold increase in specific activity reported.

Reverse-Phase High-Performance Liquid Chromatography

Final purification employs RP-HPLC with C18 columns (250 × 4.6 mm, 5 μm particle size). A binary gradient of methanol (solvent A) and water (solvent B) is applied as follows:

| Time (min) | Solvent A (%) | Solvent B (%) |

|---|---|---|

| 0 | 20 | 80 |

| 28 | 80 | 20 |

| 33 | 80 | 20 |

| 35 | 20 | 80 |

| 40 | 20 | 80 |

This compound elutes at 26.1 minutes under these conditions, with a characteristic absorbance profile at 220 nm. This step achieves >95% purity, as verified by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Yield Optimization and Challenges

Stability Considerations

This compound demonstrates pH-dependent stability, with optimal activity retained between pH 5.0–7.0. Exposure to temperatures exceeding 60°C for >30 minutes reduces antimicrobial activity by 40%, necessitating cold storage (4°C) in lyophilized form.

Chemical Reactions Analysis

Posttranslational Thioether Bond Formation

Subtilosin A contains three unprecedented thioether bonds linking cysteine sulfurs (Cys4, Cys7, Cys13) to the α-carbons of phenylalanine (Phe22, Phe31) and threonine (Thr28). These bonds are formed via a radical-based mechanism catalyzed by the radical S-adenosylmethionine (SAM) enzyme AlbA .

Reaction Mechanism:

-

SAM Activation : AlbA cleaves SAM to generate a 5'-deoxyadenosyl radical, which abstracts a hydrogen atom from the α-carbon of target residues (Phe22, Thr28, Phe31) .

-

Thioether Linkage : The resulting carbon radical reacts with the sulfur atom of adjacent cysteine residues, forming stable thioether bonds (Cys4–Phe31, Cys7–Thr28, Cys13–Phe22) .

-

Stereochemistry : The reaction proceeds with retention of configuration at Phe22 (α-R) and inversion at Thr28 (α-S) and Phe31 (α-S) .

Key Features:

-

AlbA requires two [4Fe-4S] clusters: one for SAM cleavage and another for substrate binding and catalysis .

-

The reaction is leader-peptide-dependent, ensuring specificity during maturation .

Cyclization of the Peptide Backbone

The linear precursor peptide SboA undergoes cyclization to form a head-to-tail circular structure. This reaction involves the formation of an amide bond between the N-terminal asparagine and C-terminal glycine .

Characteristics:

-

Cyclization occurs after proteolytic cleavage of a 7-amino-acid leader peptide .

-

The cyclic structure enhances stability against proteolytic degradation and is critical for antimicrobial activity .

Desulfurization and Structural Derivatization

Desulfurization reactions using nickel boride (NiCl₂/NaBH₄) reduce thioether bonds, yielding a linear peptide (cyclic peptide 14) with altered stereochemistry and loss of bioactivity .

Stereochemical Outcomes:

| Residue | Configuration Post-Desulfurization |

|---|---|

| Phe22 (Cys13) | Inversion (α-S → α-R) |

| Thr28 (Cys7) | Inversion (α-S → α-R) |

| Phe31 (Cys4) | 4:1 Retention (α-S dominant) |

This reaction proceeds via an N-acyl imine intermediate, with stereochemical outcomes influenced by peptide conformation .

Synthetic Model Reactions

Model compounds mimicking subtilosin’s thioether bonds were synthesized to study reaction mechanisms:

-

α-Alkoxy Derivatives : Reacted with benzyl thiol and SnCl₄ to form sulfide-linked analogs .

-

Desulfurization : Model sulfides reduced with nickel boride showed epimerization, contrasting with subtilosin’s stereochemical retention .

Functional Stability and Reactivity

-

pH Stability : Retains activity across a broad pH range (2–10) due to its cyclic and cross-linked structure .

-

Thermal Stability : Resists denaturation at 100°C for 20 minutes .

-

Enzymatic Resistance : Unaffected by proteases (trypsin, pepsin) and amylases .

Antimicrobial Activity and Membrane Interactions

This compound disrupts bacterial membranes via pore formation, targeting lipid bilayers. Key reactions include:

-

Lipid Binding : Interaction with phosphatidylglycerol and cardiolipin in bacterial membranes .

-

Pore Formation : Causes potassium ion leakage and depolarization in Listeria monocytogenes .

Activity Spectrum:

| Target Organism | Minimum Inhibitory Concentration (μg/mL) |

|---|---|

| Listeria monocytogenes | 12.5–25 |

| Staphylococcus aureus | 50–100 |

| Bacillus cereus | 25–50 |

Biosynthetic Pathway

The sbo-alb operon encodes enzymes for this compound maturation:

Scientific Research Applications

Antimicrobial Properties

Subtilosin A exhibits strong antibacterial activity against various Gram-positive bacteria, including Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus . Its unique structure, characterized by three intramolecular disulfide bridges, contributes to its stability and resistance to proteolysis, making it an effective agent against pathogens.

Food Safety and Preservation

This compound's ability to inhibit foodborne pathogens makes it a valuable candidate for food preservation. Studies have demonstrated its efficacy in extending the shelf life of various food products by preventing microbial spoilage.

Case Study: Dairy Products

A study focused on the application of this compound in dairy products showed significant reductions in Listeria populations when the peptide was incorporated into cheese formulations. This not only enhanced food safety but also maintained product quality .

Probiotic Potential

Research indicates that certain Bacillus strains producing this compound can act as probiotics, promoting gut health and offering protection against pathogenic bacteria. For instance, Bacillus tequilensis FR9 has been shown to produce this compound while exhibiting beneficial properties such as cholesterol assimilation and pathogen invasion protection in human colon carcinoma cell lines .

Probiotic Applications

- Gut Health : this compound-producing probiotics may help maintain a balanced gut microbiota.

- Therapeutic Uses : Potential applications in treating gastrointestinal infections caused by resistant strains of bacteria.

Agricultural Applications

This compound has potential applications in agriculture as a biopesticide due to its antimicrobial properties. By controlling plant pathogens, it can reduce the reliance on synthetic pesticides, promoting sustainable agricultural practices.

Case Study: Crop Protection

In greenhouse studies, the application of this compound on crops significantly reduced the incidence of fungal infections, demonstrating its effectiveness as a natural fungicide .

Pharmaceutical Development

The unique structure and stability of this compound make it an attractive candidate for pharmaceutical development. Its potential use in novel antibiotic formulations is being explored, particularly against multidrug-resistant bacterial strains.

Research Findings

Mechanism of Action

Subtilosin A exerts its effects by interacting with the lipid bilayer of bacterial cell membranes, causing intracellular damage and leading to cell death . It disrupts the proton motive force by affecting the transmembrane electric potential and pH gradient, resulting in the efflux of intracellular ATP . This mechanism is specific to certain bacterial species, making this compound a targeted antimicrobial agent .

Comparison with Similar Compounds

Functional and Mechanistic Comparisons

Table 2: Functional Properties

- Synergy with Surfactin and Bacilysin : this compound enhances biocontrol efficacy against A. citrulli when combined with surfactin and bacilysin, likely through complementary membrane disruption and enzyme inhibition .

- Broad-Spectrum Synergy: this compound acts synergistically with non-peptide agents (e.g., glycerol monolaurate) to inhibit G. vaginalis at lower concentrations, reducing resistance risks .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying Subtilosin A production in Bacillus subtilis strains?

- Methodological Answer : this compound yield can be quantified using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 220 nm . For validation, antimicrobial activity assays (e.g., agar diffusion against Gardnerella vaginalis or Listeria monocytogenes) should accompany HPLC data to confirm bioactivity . Strains engineered with promoter P43 fused to the sbo-alb operon show increased production, requiring comparative analysis of wild-type vs. recombinant strains .

Q. How does this compound exert its antimicrobial activity at the molecular level?

- Mechanistic Insights : this compound disrupts bacterial membranes via electrostatic interactions with negatively charged phospholipids, leading to transmembrane pH gradient collapse and ATP efflux . Structural studies reveal a cyclic sactipeptide with three sulfur-to-α-carbon (S–Cα) bonds and an amide bond, forming a rigid structure that enhances membrane penetration . For Gram-negative pathogens, pre-treatment with chelating agents (e.g., EDTA) may improve efficacy by destabilizing outer membranes .

Q. What in vitro models are suitable for assessing this compound’s safety in human tissues?

- Experimental Design : Use 3D human epidermal tissue models (e.g., EpiDerm™) to evaluate cytotoxicity. Studies show no toxicity at concentrations ≤2.4 mg/g in nanofiber formulations after 24-hour exposure . Parallel testing with vaginal epithelial cells (e.g., VK2/E6E7) and sperm motility assays (e.g., Computer-Aided Sperm Analysis) is critical for applications in reproductive health .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s antiviral mechanisms against HSV-1 vs. HSV-2?

- Data Contradiction Analysis :

- HSV-1 : this compound inhibits viral entry/post-entry stages without affecting viral protein synthesis, as shown by time-of-addition assays and Western blotting .

- HSV-2 : Activity correlates with reduced viral yield, but EC50 values vary between strains. Use isogenic HSV-2 mutants (e.g., acyclovir-resistant strains) to isolate this compound’s target (e.g., glycoprotein interactions) .

- Recommended Approach : Combine plaque reduction assays , qPCR for viral genome quantification, and confocal microscopy to visualize viral attachment .

Q. What strategies optimize heterologous expression of this compound in non-native hosts like Pichia pastoris?

- Gene Engineering Workflow :

Synthetic Gene Design : Codon-optimize the sbo-alb operon for yeast expression, retaining the leader peptide for proper secretion .

Vector Construction : Use pPIC9K with the AOX1 promoter for methanol-inducible expression in P. pastoris GS115 .

Validation : Detect secreted this compound via SDS-PAGE (~3 kDa band) and LC-MS (precursor ion m/z 1037, triply charged) .

- Challenge : Low yields due to improper post-translational modifications. Co-express albE (maturase) to enable S–Cα bond formation .

Q. How do variations in the sbo-alb operon impact this compound’s spectrum of activity?

- Genomic and Functional Analysis :

- Experimental Validation : Compare antimicrobial activity of wild-type and knockout strains (e.g., ΔalbE) against Helicobacter pylori and Aeromonas hydrophila .

Methodological and Structural Challenges

Q. What advanced techniques are required for elucidating this compound’s 3D structure and dynamics?

- Structural Biology Tools :

- NMR Spectroscopy : Resolve solution-state structure in SDS micelles to mimic membrane interactions .

- HRMS (Q-TOF) : Confirm molecular mass (3,111 Da) and post-translational modifications (e.g., sulfur bridges) .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to identify key residues (e.g., acidic residues in the “basin” region) .

Q. How can researchers address discrepancies in this compound’s reported MIC values across studies?

- Standardization Protocol :

Culture Conditions : Use consistent media (e.g., MRS broth for lactobacilli) and pH (5.5–6.5) to mimic physiological environments .

Inoculum Preparation : Standardize to 10<sup>5</sup> CFU/mL for agar dilution assays .

Control Strains : Include Bacillus subtilis 168 (this compound producer) as a positive control and E. coli ATCC 25922 as a Gram-negative reference .

Tables for Key Data

Table 1 : this compound Activity Spectrum and Key Parameters

Table 2 : Gene Clusters in this compound Biosynthesis

| Gene | Role | Operon Location |

|---|---|---|

| sboA | Prepeptide | sbo-alb |

| albE | Maturase | sbo-alb |

| albF | ABC transporter | sbo-alb |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.